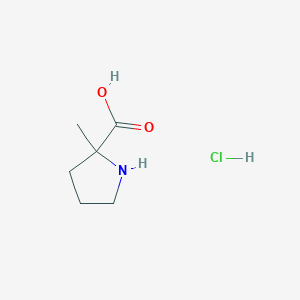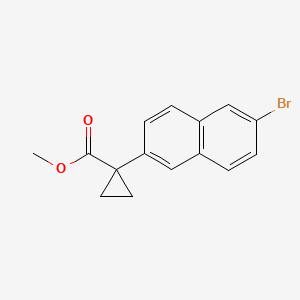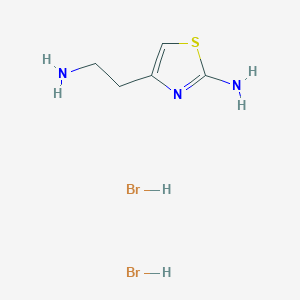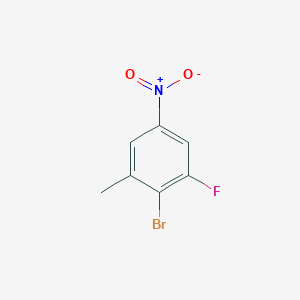
1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid, also known as 2-methyl-4-phenyl-2H-pyrazole-3-carboxylic acid, is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .
Mode of Action
The compound acts as an antagonist to the AhR . It exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons . It specifically blocks the binding of certain toxic substances to the AhR, preventing their harmful effects .
Biochemical Pathways
The compound’s interaction with AhR affects various biochemical pathways. For instance, it blocks the nuclear translocation and DNA binding of AhR . . The exact downstream effects of these interactions are complex and depend on the specific cellular context.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed in the body . Its working concentration range for cell culture assays is from 1 µM (333 ng/ml) to 30 µM (10.1 μg/ml) .
Result of Action
The compound’s action results in the prevention of toxicity induced by certain harmful substances . By antagonizing the AhR, it prevents the harmful effects of substances like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a widespread environmental pollutant .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain substances in the environment, such as TCDD, can affect the compound’s efficacy . The compound is stable for at least 2 months when properly stored .
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylates.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.
Scientific Research Applications
1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar in structure but differs in the position of the methyl group, affecting its reactivity and biological activity.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another derivative with variations in substitution patterns, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(11(14)15)9(7-12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJPPGUQUVZCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)




![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)






